molecular formula C19H21ClN2O4S B298740 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide

Cat. No. B298740
M. Wt: 408.9 g/mol
InChI Key: ZXKHQQMATJQEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide, also known as CES-101, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide exerts its anti-cancer effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. Moreover, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential as a combination therapy.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability, which allow for accurate and reproducible results. Moreover, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide is readily available and can be synthesized in large quantities, making it suitable for high-throughput screening assays. However, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has certain limitations, including its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide research, including the development of more potent analogs and the evaluation of its efficacy in animal models and clinical trials. Moreover, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide could be explored for its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide could be further elucidated to identify additional targets and pathways involved in its anti-cancer effects.

Synthesis Methods

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline, followed by the addition of 2-pyrrolidinecarboxylic acid. The resulting product is then purified through column chromatography to obtain pure 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, 1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a cancer treatment.

properties

Product Name

1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-pyrrolidinecarboxamide

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-2-26-16-9-7-15(8-10-16)21-19(23)18-4-3-13-22(18)27(24,25)17-11-5-14(20)6-12-17/h5-12,18H,2-4,13H2,1H3,(H,21,23)

InChI Key

ZXKHQQMATJQEAN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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